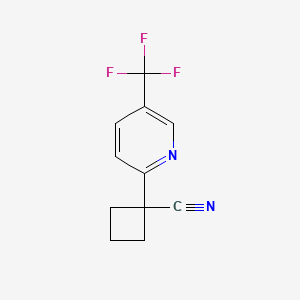
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a cyclobutane ring attached to a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications .
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various reaction conditions, often involving the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and carbonitrile groups on biological systems.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which can affect its chemical properties and reactivity.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring can influence the compound’s stability and interactions with other molecules.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopentane-1-carbonitrile: The cyclopentane ring can alter the compound’s conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F3N2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5H2 |
InChI Key |
KMAPNFZPQDVEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
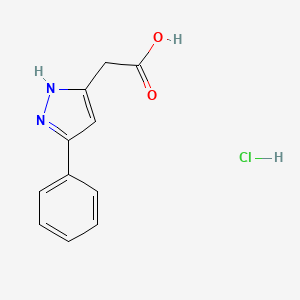
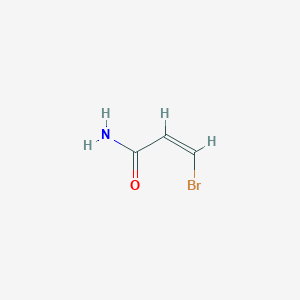
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
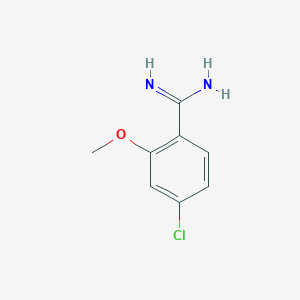
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
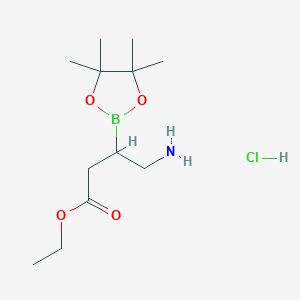





![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
